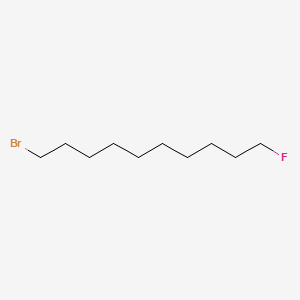

1-Bromo-10-fluorodecane

Übersicht

Beschreibung

1-Bromo-10-fluorodecane is a chemical compound that belongs to the family of halogenated hydrocarbons . It is mainly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and surfactants . Its chemical formula is C10H20BrF, and its CAS number is 334-61-2 .

Synthesis Analysis

This compound is synthesized from 10-Bromo-1-decanol . It is used as an intermediate in the synthesis of anti-cancer drugs, such as gemcitabine and cytarabine .Molecular Structure Analysis

The molecular formula of this compound is C10H20BrF . The molecular weight is 239.16800 . The exact mass is 238.07300 .Chemical Reactions Analysis

This compound is highly reactive due to the presence of a bromine and a fluorine atom . This makes it a useful building block for various chemical reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.126g/cm3 . Its boiling point is 264.9ºC at 760 mmHg . The flash point is 117.4ºC . The compound is soluble in organic solvents, such as ethanol, acetone, and diethyl ether, but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Bromo-10-fluorodecane has been studied for its role in chemical synthesis and reactions. It's involved in various synthesis processes, particularly in the production of fluorinated compounds:

Synthesis of Fluorinated Compounds : this compound is used in the synthesis of fluorinated analogues of various compounds. For example, it has been utilized in the synthesis of 10-Fluorodecan-9-olide, a monofluorinated analogue of (±)-phoracantholide (Sattler & Haufe, 1994).

Halogen Exchange Reactions : This compound has been used in halogen exchange reactions, as seen in the preparation of 11-fluoroundecanoic acid, where halogen exchange (Br/F) achieved good yields (Requirand, Blancou, Commeyras, & Caupin, 1992).

Formation of Bicyclic Allenes : this compound has been used in the formation of highly strained bicyclic allenes. For example, 10-Bromo-10-fluorotetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene was prepared using this compound, showcasing its utility in complex organic syntheses (Ozen & Balcı, 2002).

Photoredox-Catalyzed Reactions : In a study, this compound was used in a photoredox-catalyzed reaction to synthesize 1-bromo-1-fluoroalkanes, demonstrating its role in the development of novel synthesis methods for fluorine-containing compounds (Chen, Xu, & Qing, 2021).

Fluorosulfonylation Reagents : As a fluorosulfonylation reagent, it's used in the synthesis of various functionalized isoxazoles. This illustrates its versatility in the creation of complex molecular structures (Leng & Qin, 2018).

Structural Analysis in Crystallography : this compound has been utilized in crystallography for the analysis of molecular structures and bonding. It aids in understanding the molecular conformations and interactions in complex structures (Hylarides, Duesler, Mettler, & Leon, 1988).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-10-fluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOWVHGOABEVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187037 | |

| Record name | Decane, 1-bromo-10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

334-61-2 | |

| Record name | Decane, 1-bromo-10-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-bromo-10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

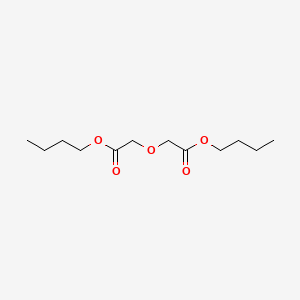

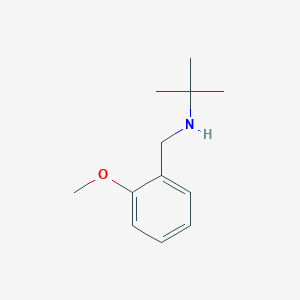

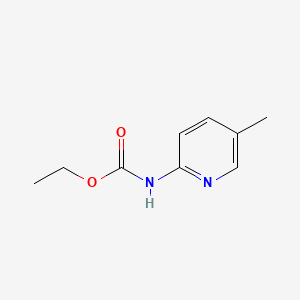

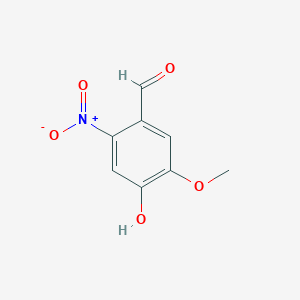

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.